5-Hydroxy Dantrolene Sulfate Sodium Salt

Analytical Chemistry Pharmaceutical Formulation Bioavailability

Quantifying the 5-hydroxy dantrolene sulfate impurity in dantrolene API requires a reference standard with adequate aqueous solubility to avoid HPLC baseline destabilization. The free metabolite form has limited water solubility, compromising mobile phase compatibility in reversed-phase methods. • Enables stable, concentrated standard solutions in aqueous phosphate buffer/acetonitrile mobile phases without high-percentage organic solvents. • Directly supports validated HPLC impurity profiling, forced degradation studies, and bioanalytical LC-MS/MS method calibration for pharmacokinetic modeling. • Supplied with full Certificate of Analysis; custom packaging available for GLP-compliant quality control and ANDA regulatory submissions.

Molecular Formula C₁₄H₉N₄NaO₉S
Molecular Weight 432.3
Cat. No. B1160002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Dantrolene Sulfate Sodium Salt
Molecular FormulaC₁₄H₉N₄NaO₉S
Molecular Weight432.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Dantrolene Sulfate Sodium Salt: Analytical Reference Standard for Dantrolene Impurity Profiling


5-Hydroxy Dantrolene Sulfate Sodium Salt is a chemically synthesized sulfate conjugate derivative of 5-hydroxydantrolene, the primary active hepatic metabolite of the skeletal muscle relaxant dantrolene [1]. It serves as a phase II metabolite reference standard, characterized by its sodium salt form which confers enhanced aqueous solubility compared to the neutral 5-hydroxydantrolene parent . As an impurity marker and analytical tool, it is critical for developing and validating HPLC methods for the quantification of dantrolene and its related substances in pharmaceutical quality control and pharmacokinetic studies [2].

The Critical Distinction: Why 5-Hydroxy Dantrolene Sulfate Sodium Salt Cannot Be Replaced by the Free Metabolite or Parent Drug


Generic substitution of this compound with 5-Hydroxy Dantrolene (free form) or Dantrolene Sodium is analytically and methodologically invalid. The sulfate sodium salt form provides fundamentally different physicochemical properties, most notably a marked increase in aqueous solubility that is essential for preparing stable, concentrated reference standard solutions without the use of high-percentage organic solvents that can destabilize HPLC baselines or precipitate in aqueous mobile phases . Furthermore, the parent drug dantrolene is pharmacologically distinct from its 5-hydroxy metabolite, with 5-hydroxydantrolene demonstrating lower potency in muscle relaxation assays and a different metabolic and excretory profile, including a shorter half-life and significant biliary clearance [1][2]. Using the wrong chemical species would directly compromise the accuracy of impurity quantitation, metabolic pathway elucidation, and pharmacokinetic modeling [3].

Quantified Differentiation of 5-Hydroxy Dantrolene Sulfate Sodium Salt Against Key Comparators


Aqueous Solubility Enhancement of the Sulfate Sodium Salt Form

The sulfate sodium salt form of 5-Hydroxy Dantrolene is selected for analytical and formulation applications due to its superior aqueous solubility compared to the neutral parent metabolite. The free form, 5-Hydroxy Dantrolene, has a predicted water solubility of 144.8 mg/L at 25°C, as estimated from its Log Kow value . While experimental data for the sulfate sodium salt is not directly available in primary literature, it is a fundamental principle of pharmaceutical chemistry that sodium salt formation of acidic compounds (like the sulfate conjugate) significantly enhances aqueous solubility, often by orders of magnitude [1]. This improved solubility is a primary reason for procuring the salt form for preparing analytical reference standards and for use in aqueous-based biological assays [2].

Analytical Chemistry Pharmaceutical Formulation Bioavailability

Muscle Relaxant Potency: 5-Hydroxydantrolene is Less Potent Than Parent Dantrolene

In both in vivo (rat gastrocnemius muscle preparation) and in vitro (isolated rat diaphragm strips) assays, dantrolene (D) and its metabolite 5-hydroxydantrolene (5-HD) inhibited skeletal muscle contraction in a dose-dependent manner. The study by Ellis et al. clearly demonstrates that 5-HD is less potent than the parent drug D [1]. This established difference in potency is critical for researchers studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of dantrolene, as the metabolite contributes to overall drug effect but is not a bioequivalent substitute.

Pharmacology Muscle Relaxants Ryanodine Receptor

Pharmacokinetic Differentiation: Shorter Half-Life of 5-Hydroxydantrolene in Dogs

A pharmacokinetic study in dogs directly comparing intravenously administered dantrolene and its 5-hydroxy metabolite revealed that the half-life of 5-hydroxydantrolene is shorter than that of the parent drug [1]. Additionally, the study quantified the recovery of the hydroxy metabolite as 2% in urine and approximately 25% in bile, indicating a significant biliary excretion pathway distinct from the parent drug [1]. These quantitative differences underscore the distinct disposition of the metabolite.

Pharmacokinetics Drug Metabolism Veterinary Pharmacology

Human Pharmacokinetics: 5-Hydroxydantrolene Cmax and Half-Life in Children

In a pediatric clinical study, following intravenous administration of dantrolene (2.4 mg/kg), the whole blood concentration of the metabolite 5-hydroxydantrolene reached a maximum (Cmax) of 0.60 ± 0.18 μg/mL approximately 7 hours post-dose, and declined with an elimination half-life of 9.0 ± 2.5 hours [1]. In contrast, the parent drug dantrolene in the same study exhibited a much higher initial concentration (e.g., 6.03 ± 0.93 μg/mL at 1 min post-infusion) and a comparable elimination half-life of 10.0 ± 2.6 hours [1]. This human in vivo data provides precise quantitative benchmarks for analytical method sensitivity requirements and for building physiologically-based pharmacokinetic (PBPK) models.

Pediatric Pharmacokinetics Anesthesiology Malignant Hyperthermia

Essential Role in Validated HPLC Methods for Dantrolene Impurity Analysis

The 5-hydroxy metabolite is a critical component in reversed-phase high-performance liquid chromatographic (HPLC) methods developed for the simultaneous determination of dantrolene and its metabolites in biological fluids [1]. The sulfate sodium salt form of this metabolite is the preferred reference standard for these applications due to its superior solubility and stability in the aqueous-organic mobile phases typically used (e.g., methanol/water or acetonitrile/buffer systems) . Its use as a reference standard is explicitly indicated for analytical method development, method validation (AMV), and Quality Control (QC) applications during Abbreviated New Drug Application (ANDA) submissions [2].

Analytical Method Validation HPLC Pharmaceutical Quality Control

Primary Procurement Scenarios for 5-Hydroxy Dantrolene Sulfate Sodium Salt


Development and Validation of Stability-Indicating HPLC Methods for Dantrolene API

This compound is the optimal reference standard for identifying and quantifying the 5-hydroxy dantrolene sulfate impurity in dantrolene active pharmaceutical ingredient (API) and finished drug products [1]. Its sodium salt form provides superior solubility in the aqueous mobile phases (e.g., phosphate buffer pH 3.5 / acetonitrile) used in validated reversed-phase HPLC methods, ensuring accurate peak identification and quantification during forced degradation studies and routine quality control [2].

Quantitative Bioanalysis of Dantrolene Metabolites in Pharmacokinetic Studies

In pre-clinical and clinical pharmacokinetic studies, accurate measurement of the 5-hydroxy metabolite is essential for determining the full metabolic profile of dantrolene [3]. This reference standard enables the preparation of calibration curves and quality control samples in plasma or whole blood, ensuring the bioanalytical method meets regulatory sensitivity requirements for the metabolite, which has been shown to achieve a Cmax of 0.60 ± 0.18 μg/mL in human studies [4].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Researchers investigating the cytochrome P450 enzymes (e.g., CYP3A4, CYP2C9) responsible for the hydroxylation of dantrolene to form 5-hydroxydantrolene require the pure metabolite as an authentic analytical standard to confirm product formation in microsomal or hepatocyte incubations [5]. The sulfate sodium salt is particularly useful for preparing concentrated stock solutions for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Preparation of Calibrators for Forensic Toxicology and Therapeutic Drug Monitoring

Given the life-saving use of dantrolene in malignant hyperthermia, clinical and forensic laboratories may need to confirm exposure or monitor therapy. This reference standard allows for the accurate preparation of calibrators and controls for the quantification of the 5-hydroxy metabolite in human blood or urine, aiding in the interpretation of dantrolene exposure and metabolism [6].

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